molecular formula C13H19N3O3 B10951127 2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10951127
M. Wt: 265.31 g/mol
InChI Key: TVBGMJSIQSMYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with cyclohexylamine and an appropriate esterifying agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of a cyclohexylamino group and a pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-16-8-7-11(15-16)13(18)19-9-12(17)14-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,14,17)

InChI Key

TVBGMJSIQSMYQT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.